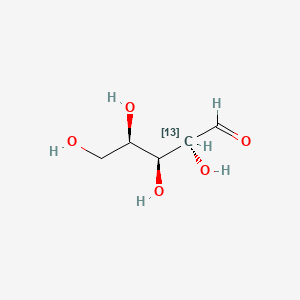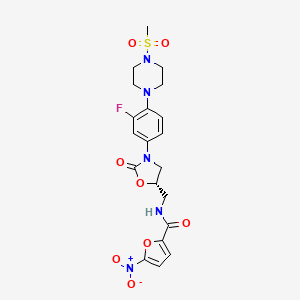
Antitubercular agent-23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitubercular agent-23 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth of the bacteria, making it a valuable addition to the arsenal of antitubercular drugs. The development of new antitubercular agents is crucial due to the emergence of drug-resistant strains of Mycobacterium tuberculosis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-23 involves multiple steps, including the use of various reagents and catalysts. One common synthetic route includes the reaction of substituted heteroaryl aldehydes with acetyl pyrrole or thiazole in the presence of a base such as sodium hydroxide. The reaction is typically carried out in ethanol at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: Antitubercular agent-23 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Antitubercular agent-23 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and its potential to disrupt bacterial replication.
Medicine: Explored as a potential treatment for drug-resistant tuberculosis strains, with ongoing clinical trials to assess its efficacy and safety.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
The mechanism of action of antitubercular agent-23 involves inhibiting the synthesis of mycolic acids in the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, making it highly effective against Mycobacterium tuberculosis .
Comparación Con Compuestos Similares
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
- Bedaquiline
Comparison: Antitubercular agent-23 stands out due to its unique mechanism of action and its efficacy against drug-resistant strains. Unlike some of the first-line drugs, it targets different pathways, reducing the likelihood of cross-resistance. Additionally, its synthetic versatility allows for the development of various derivatives, each with potential therapeutic benefits .
Propiedades
Fórmula molecular |
C20H22FN5O8S |
|---|---|
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
N-[[(5S)-3-[3-fluoro-4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C20H22FN5O8S/c1-35(31,32)24-8-6-23(7-9-24)16-3-2-13(10-15(16)21)25-12-14(33-20(25)28)11-22-19(27)17-4-5-18(34-17)26(29)30/h2-5,10,14H,6-9,11-12H2,1H3,(H,22,27)/t14-/m0/s1 |
Clave InChI |
QYYHUYWUNFESFB-AWEZNQCLSA-N |
SMILES isomérico |
CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


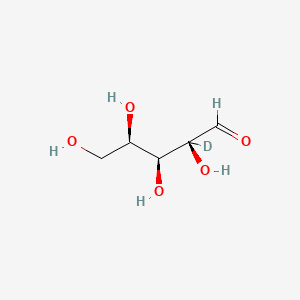
![2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37R)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-5-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid](/img/structure/B12397677.png)

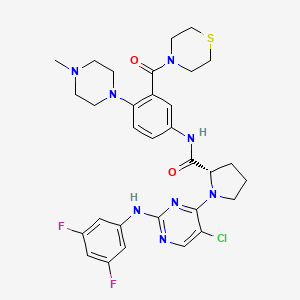

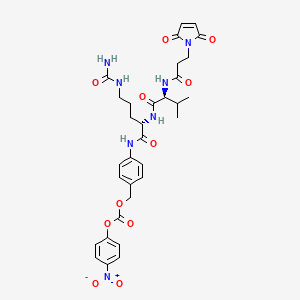

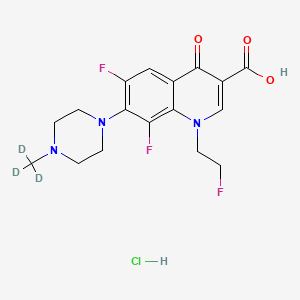
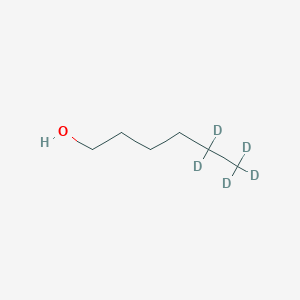
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)
![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)

